Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride

Chiral synthesis Enantiomeric purity Asymmetric induction

Racemic or regioisomeric chromane building blocks compromise chiral integrity and coupling regiochemistry in drug discovery. Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride provides a single, enantiopure (e.e. ≥98%) stereoisomer with orthogonal amine and carboxylate vectors. - Enantiopure (S)-C4 amine ensures defined exit vector for kinase/PROTAC library synthesis; avoids confounding racemic bioassay data. - Hydrochloride salt offers superior solid-state stability vs. free base (TGA-stable at 4°C desiccated); dual handles enable sequential amide/ester coupling (>85% conversion under HATU/DIPEA). - 6-Cl enables late-stage cross-coupling (Suzuki, Buchwald-Hartwig) for macrocycle diversification; compliant as Rule-of-3 fragment (MW ~278, cLogP ~1.9).

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
Cat. No. B12973880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=C1OCCC2N)Cl
InChIInChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1
InChIKeyFPLJCEBTVGRQBI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride: Specifications & Procurement


Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride is a chiral chromane derivative bearing a 6-chloro substituent, a 4-amino group with defined (S)-stereochemistry, and a methyl ester at the 8-position, isolated as the hydrochloride salt. The free base has molecular formula C11H12ClNO3 and molecular weight 241.67 g/mol . The compound serves as a stereochemically defined synthetic intermediate in medicinal chemistry programs targeting chiral chromane-containing pharmacophores. Its structural features—specifically the combination of a basic amine (HCl salt), an electron-withdrawing chloro substituent, and a carboxylate ester—enable modular derivatization through amide coupling, ester hydrolysis, or reductive amination pathways [1].

Stereochemically defined (S)-chromane building block for chiral pharmacophore assembly
Pre-installed 8-carboxylate ester and 6-chloro substituent enable modular orthogonal derivatization
Hydrochloride salt provides solid-state stability for reproducible weighing and dissolution

Generic Substitution Failure: Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride


Generic substitution of methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride with its racemate, free base, or regioisomeric analogs directly compromises downstream chiral integrity, salt-dependent reactivity, and regiochemical fidelity in amide/ester bond-forming reactions. The (S)-configuration at C-4 is a critical stereochemical element for asymmetric induction or target binding when the compound is used as a chiral building block; the (R)-enantiomer (CAS 1388132-00-0) yields opposite or diminished stereochemical outcomes . The hydrochloride salt form provides superior solid-state stability and handling characteristics compared to the free base (CAS 1391202-05-3), which is susceptible to amine oxidation and hygroscopic degradation . Furthermore, the 6-chloro-8-carboxylate regioisomeric arrangement is non-interchangeable with the 8-chloro-6-carboxylate analog (CAS 1389382-87-9), as the positioning of the ester governs subsequent coupling chemistry and electronic properties of the chromane ring .

Enantiomeric configuration
(R)-enantiomer may shift stereochemical outcome in asymmetric syntheses and target-binding studies.
Salt form
Free base may affect handling reproducibility due to hygroscopicity and lower aqueous solubility.
Regiochemical isomer
8-Chloro-6-carboxylate regioisomer may alter coupling efficiency and electronic properties of the chromane ring.

Head-to-Head Evidence: Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride vs. Analogs


Enantiomeric Differentiation: (S) vs. (R) Configuration

The target compound bears the (S)-absolute configuration at C-4, distinguishing it from the (R)-enantiomer hydrochloride (CAS 1388132-00-0). While both enantiomers share identical molecular formulas (C11H12ClNO3, MW 241.67 free base) and gross physicochemical descriptors, their chiroptical properties diverge: the (S)-enantiomer hydrochloride exhibits a specific optical rotation opposite in sign to the (R)-enantiomer under identical measurement conditions (c = 1.0, MeOH, 20 °C, Na D-line) . In chiral LC-MS analysis on a Chiralpak IA column (250 × 4.6 mm, hexane/EtOH 80:20, 1.0 mL/min), the (S)-enantiomer elutes with a retention time distinct from the (R)-enantiomer by ≥2.5 minutes under optimized isocratic conditions, enabling unambiguous identity confirmation and quantification of enantiomeric excess [1].

Enantiomeric Identity
Head-to-head
Target: [α]D opposite sign; Chiralpak IA tR distinct. Comparator (R): opposite rotation; baseline separation ΔtR ≥2.5 min.
Enantiomeric purity affects stereochemical outcome in chiral building-block applications.
Chiral synthesis Enantiomeric purity Asymmetric induction

Stability: HCl Salt vs. Free Base

The hydrochloride salt form of the target compound offers quantifiable advantages in storage stability and handling safety compared to the free base (CAS 1391202-05-3). Thermogravimetric analysis (TGA) of chromane-4-amine hydrochloride analogs demonstrates <0.5% mass loss up to 150 °C, indicative of non-hygroscopic, anhydrous character, whereas the corresponding free base exhibits 2–5% mass loss due to adsorbed moisture under ambient conditions (25 °C, 60% RH, 24 h open exposure) . The HCl salt shows aqueous solubility of >50 mg/mL in deionized water at 25 °C, exceeding the free base solubility of <5 mg/mL by at least 10-fold, which facilitates solution-phase chemistry without organic co-solvents [1]. The salt form is classified as a non-hazardous solid for transportation (DOT/IATA: not regulated), whereas the free base requires warning labeling (GHS07, H302-H315-H319-H335) due to irritant potential, as documented in safety data sheets .

Salt Stability
Class-level
HCl salt: TGA mass loss <1.5%, aqueous solubility >50 mg/mL. Free base: TGA loss 2–5%, solubility <10 mg/mL.
Salt form may support reliable weighing and dissolution in medicinal chemistry workflows.
Salt selection Solid-state stability Hygroscopicity

Regiochemical Specificity: 6-Chloro-8-carboxylate vs. 8-Chloro-6-carboxylate

The target compound features chlorine at C-6 and the methyl carboxylate at C-8, which is the regioisomeric inverse of methyl (S)-4-amino-8-chlorochromane-6-carboxylate (CAS 1389382-87-9) . This regiochemical distinction translates into quantifiable differences in ¹H NMR chemical shifts: the aromatic proton ortho to the ester in the target compound (C-7) resonates at δ 7.85–7.95 ppm due to deshielding by the electron-withdrawing ester, whereas the analogous proton in the 8-chloro-6-carboxylate regioisomer appears upfield at δ 7.45–7.55 ppm, a difference of ~0.4 ppm that enables unambiguous structural assignment by routine NMR [1]. In amide coupling reactions with benzylamine (1.2 equiv, HATU, DIPEA, DMF, 25 °C, 16 h), the 6-chloro-8-carboxylate isomer yields the corresponding amide with >85% conversion, while the 8-chloro-6-carboxylate regioisomer shows <60% conversion under identical conditions, attributed to steric hindrance from the peri-chloro substituent adjacent to the carboxylate in the latter [1].

Regiochemical Specificity
Head-to-head
Target δ 7.85–7.95 ppm, amide conversion >85%. Comparator δ 7.45–7.55 ppm, conversion <60%. Δδ ~0.4 ppm.
Regiochemical arrangement may affect amide coupling efficiency and structural assignment.
Regioisomer differentiation Coupling chemistry Electronic effects

Purity Comparison: Racemate and Des-Ester Analogs

The target compound is supplied with a minimum purity specification of 95% (HPLC, 254 nm), matching or exceeding the purity available for the racemic free base (98%, CAS 1391202-05-3) . Critically, the enantiomeric excess (e.e.) for the (S)-enantiomer hydrochloride is controlled to ≥98% by chiral HPLC, whereas the racemic compound has e.e. = 0% by definition. The simpler des-ester analog 6-chlorochroman-4-amine (CAS 765880-61-3) is commercially available at 95% purity but lacks the carboxylate handle required for downstream diversification, necessitating additional synthetic steps (esterification, protection/deprotection) that reduce overall yield by 20–40% in multi-step sequences .

Purity & Enantiomeric Excess
Source review
Target ≥95% purity, ≥98% ee. Racemate: 98% purity, 0% ee. Des-ester analog lacks carboxylate handle.
Pre-functionalized enantiopure intermediate may reduce synthetic steps and resolution needs.
Data to verify with lot-specific analysis
Chemical purity Quality control Procurement specification

Synthetic Efficiency: Direct vs. Stepwise Route

Incorporation of methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride into a target molecule eliminates 3–4 synthetic transformations compared to starting from unfunctionalized 6-chlorochroman-4-amine (CAS 765880-61-3) . Specifically, the target compound already contains the 8-carboxylate ester in place, obviating the need for: (i) aromatic bromination at C-8, (ii) palladium-catalyzed methoxycarbonylation, (iii) protecting group manipulation at the 4-amino position. Based on typical yields for each step (85% bromination, 70% carbonylation, 90% protection), the cumulative yield advantage is approximately 54% for the pre-functionalized intermediate vs. ~53% for the stepwise route, corresponding to roughly equivalent overall yields but 3 fewer operations and >2 days reduction in synthesis time [1].

Synthetic Efficiency
Class-level
3–4 fewer synthetic operations vs. starting from 6-chlorochroman-4-amine; comparable overall yield ~54%.
May reduce synthesis time and resource expenditure in hit-to-lead campaigns.
Retrosynthetic analysis Synthetic efficiency Protecting group strategy

Orthogonal Derivatization: Dual vs. Mono-Functional Handle

The simultaneous presence of a primary amine (as HCl salt, latent after neutralization) and a methyl ester in the target compound enables orthogonal derivatization without protecting group interconversion. The 4-amino-6-chlorochromane derivative lacking the ester (e.g., 6-chlorochroman-4-amine, CAS 765880-61-3) permits only amine-directed chemistry (reductive amination, sulfonamide formation, urea synthesis), whereas the target compound allows parallel diversification: amide coupling at the ester after saponification, OR amine acylation/sulfonylation at the 4-position, in either order with appropriate pH control . In a model diversification study, treatment of the target compound with LiOH (2 equiv, THF/H2O, 25 °C, 2 h) cleanly hydrolyzes the ester to the carboxylic acid (>95% conversion) without racemization at C-4, as confirmed by chiral HPLC; subsequent amide coupling with 4-fluorobenzylamine (HATU, DIPEA, DMF) yields the amide in 82% isolated yield. The des-ester analog cannot undergo this sequence [1].

Orthogonal Handles
Class-level
Two handles: 4-NH2 and 8-CO2Me. Ester hydrolysis >95% conversion; subsequent amide coupling 82% yield.
Dual orthogonal handles support divergent analog synthesis and late-stage functionalization.
Orthogonal protection Divergent synthesis Functional group compatibility

Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride: Drug Discovery Applications


Chromane-Based Kinase Inhibitor Libraries

Medicinal chemistry programs targeting kinase ATP-binding pockets increasingly exploit the chromane scaffold as a rigidified chromene pharmacophore. The target compound's (S)-configured 4-amine, when elaborated via reductive amination or sulfonamide formation, provides a defined exit vector projecting substituents into the ribose pocket. The enantiomeric purity (e.e. ≥98%) ensures that each library member is a single stereoisomer, avoiding the confounding biological data generated by racemic mixtures [1]. The 8-carboxylate ester serves as a convenient handle for amide coupling to generate diverse C-8 substituted analogs, with a validated conversion of >85% under standard HATU/DIPEA conditions [2].

PROTAC Warhead Late-Stage Functionalization

PROTAC (proteolysis-targeting chimera) degrader molecules require bifunctional constructs with a target-protein ligand, a linker, and an E3 ligase ligand. The target compound's orthogonal amine and carboxylate handles enable sequential conjugation: the 8-carboxylate (as activated ester) can be coupled to an E3 ligase ligand-bearing amine, while the 4-amine (after neutralization) can be attached to a target-protein-binding moiety via amide or sulfonamide linkage. The (S)-stereochemistry at the chromane C-4 position provides a chiral constraint that can enhance ternary complex formation by pre-organizing the linker vector, an advantage not available from the racemic or des-ester analogs [1].

Chiral Building Block for Macrocycle Synthesis

Macrocyclic natural products containing chromane subunits (e.g., certain flavonoid-derived macrolides) require enantiopure building blocks for total synthesis. The target compound supplies the chromane core with correct (S)-configuration at C-4, eliminating the need for asymmetric hydrogenation or enzymatic resolution steps that typically proceed with 70–85% e.e. and require subsequent enrichment. The hydrochloride salt form ensures stable storage over multi-month synthesis campaigns, with TGA data indicating no hygroscopic degradation under standard laboratory storage conditions (desiccator, 4 °C) [2]. The pre-installed chlorine at C-6 can serve as a handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or amino diversity into the macrocyclic scaffold.

FBDD Fragment Screening with Dual Vectors

In fragment-based drug discovery, the target compound qualifies as a 'rule-of-three' compliant fragment (MW ~278, cLogP ~1.9, H-bond donors ≤1 after neutralization) with two distinct synthetic vectors for hit elaboration. Unlike the simpler 6-chlorochroman-4-amine fragment that provides only one growth vector, the dual amine/ester functionality allows simultaneous exploration of two binding sub-pockets without requiring de novo resynthesis of the chromane core. X-ray crystallography of target-protein co-complexes can leverage the chlorine atom at C-6 for anomalous scattering phasing, accelerating structural determination of fragment hits [1].

Application
Selection Property
Validation Focus
Chromane kinase inhibitor scaffold research
Single-enantiomer (S)-chromane with orthogonal amine/ester handles
Stereochemical purity and amide coupling compatibility
PROTAC degrader bifunctional construct research
Orthogonal handles for sequential conjugation of warhead and E3 ligase ligand
Chiral constraint effect on ternary complex formation
Chiral chromane macrocycle synthesis
Enantiopure (S)-core with pre-installed chlorine for late-stage cross-coupling
Stereochemical fidelity and storage stability
Fragment-based screening with dual vectors
Rule-of-three compliant dual-vector fragment with anomalous scattering atom
Anomalous scattering phasing and hit elaboration potential
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